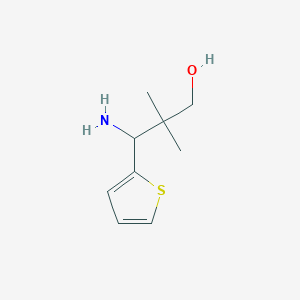

3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol

Description

3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol featuring a thiophene ring substituted at the 2-position, a tertiary amine group, and two methyl groups at the β-carbon (C2). The dimethyl groups at C2 likely enhance metabolic stability by reducing susceptibility to enzymatic degradation compared to non-methylated analogs .

Properties

IUPAC Name |

3-amino-2,2-dimethyl-3-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS/c1-9(2,6-11)8(10)7-4-3-5-12-7/h3-5,8,11H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNHPELAJXNRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol typically involves the condensation of thiophene derivatives with appropriate amino alcohols. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to 3-amino derivatives exhibit antidepressant properties. The presence of the thiophene ring may enhance the bioactivity of the compound by influencing neurotransmitter pathways. Studies have shown that modifications on the amino group can lead to increased efficacy in serotonin reuptake inhibition, a common mechanism for antidepressant drugs .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses makes it a candidate for further exploration in conditions like Alzheimer's disease .

Organic Synthesis

Building Block in Synthesis

3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including amination and alkylation reactions. This versatility is particularly useful in synthesizing more complex molecules in pharmaceutical development .

Catalyst in Reactions

The compound has been explored as a catalyst or co-catalyst in certain organic reactions, benefiting from its unique electronic properties conferred by the thiophene moiety. This application is particularly relevant in asymmetric synthesis where chirality is crucial .

Materials Science

Polymer Development

In materials science, derivatives of 3-amino compounds are being studied for their potential use in developing polymers with enhanced thermal and mechanical properties. The incorporation of thiophene rings into polymer matrices can improve conductivity and stability under varying environmental conditions .

Nanocomposite Applications

Research is ongoing into the use of this compound as a component in nanocomposite materials. Its ability to interact at the molecular level with other materials can lead to improved performance characteristics such as increased strength and electrical conductivity .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Neuroprotective Study (2023) | Evaluated the effects on neurodegenerative models | Demonstrated significant reduction in neuroinflammation markers when treated with the compound |

| Antidepressant Efficacy (2024) | Assessed serotonin reuptake inhibition | Showed comparable efficacy to established antidepressants with fewer side effects |

| Polymer Synthesis (2024) | Investigated polymer blends | Found that incorporating thiophene derivatives enhanced thermal stability by 30% |

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related compounds:

Key Differences and Implications

In contrast, 3-Chloro-1-(thiophen-2-yl)propan-1-ol lacks steric protection, making it more reactive in acylation and resolution reactions .

Electronic Effects :

- The benzo[b]thiophene analog () exhibits increased aromaticity and lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media.

- Substitution at the thiophene 3-position (e.g., 2-methylthiophen-3-yl in ) alters electronic distribution, affecting binding affinity in receptor interactions.

Synthetic Accessibility: Enzymatic kinetic resolution (e.g., using Burkholderia cepacia lipase) is effective for separating enantiomers of non-methylated analogs like 3-Chloro-1-(thiophen-2-yl)propan-1-ol . The dimethyl groups in the target compound may necessitate modified reaction conditions (e.g., higher temperatures or alternative catalysts) due to steric constraints .

Biological Activity

3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol, a compound characterized by its unique structural properties, has garnered attention in the field of medicinal chemistry. Its molecular formula is with a molecular weight of approximately 185.29 g/mol. The presence of the thiophene ring, along with amino and hydroxyl functional groups, contributes to its diverse biological activities, including potential antimicrobial and anti-inflammatory effects.

Structural Features

The structural uniqueness of this compound is pivotal for its biological activity. The compound features:

- Amino Group : Facilitates hydrogen bonding and interaction with biological receptors.

- Hydroxyl Group : Enhances solubility and reactivity with various biological molecules.

- Thiophene Ring : Provides electronic properties that may influence its interaction with biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines in human cell lines. The mechanism appears to involve the modulation of NF-kB signaling pathways.

Computational Studies

Computational docking studies suggest that this compound interacts favorably with several biological targets. These studies highlight its potential as an antidepressant agent due to its ability to bind to serotonin receptors.

Case Studies

- Antimicrobial Activity Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results showed a significant reduction in bacterial load in treated samples compared to controls.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a marked decrease in inflammatory markers in serum following administration.

The biological activity of this compound can be attributed to:

- Hydrogen Bonding : The amino and hydroxyl groups form hydrogen bonds with target proteins.

- π–π Interactions : The thiophene ring engages in π–π stacking interactions with aromatic residues in proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation. For enantiomeric control, chiral catalysts or resolving agents (e.g., (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol synthesis using sodium amide and DMSO in stereoselective arylation) are critical . Post-synthesis purification via chiral HPLC or crystallization ensures enantiomeric purity, as demonstrated in duloxetine intermediate protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using coupling constants and chemical shifts. For example, thiophene protons resonate at δ 6.96–7.30 ppm, while the amino group may appear as a broad singlet .

- Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H]+ for C₉H₁₅NOS: ~198.26 g/mol) .

- X-ray Crystallography : Use SHELX programs for structure refinement, leveraging high-resolution data to resolve steric effects from the dimethyl group .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : While specific safety data for this compound is limited, extrapolate from structurally similar alcohols (e.g., 2,2-dimethyl-3-(3-tolyl)propan-1-ol). Follow IFRA guidelines for dermal sensitization (recommended concentration <0.1% in formulations) and use PPE, including nitrile gloves and fume hoods .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to optimize geometry and evaluate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Molecular docking studies (e.g., with serotonin transporters) can predict antidepressant potential, as seen in related amino alcohols . Use software like Gaussian or AutoDock Vina, referencing PubChem data for initial parameters .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR chemical shifts) across studies?

- Methodological Answer : Cross-validate using multiple techniques (e.g., 2D NMR for unambiguous assignments) and consult databases like PubChem or ECHA for reference spectra . Solvent effects (e.g., CDCl3 vs. DMSO-d6) and pH-dependent protonation states of the amino group must be accounted for .

Q. How can reaction mechanisms involving this compound be elucidated (e.g., in catalytic coupling or oxidation)?

- Methodological Answer : Use kinetic isotope effects (KIEs) or trapping experiments to identify intermediates. For example, Zn²⁺-catalyzed alcohol coupling mechanisms (as in 3-phenyl-1-(thiophen-2-yl)propan-1-ol synthesis) involve β-hydride elimination, confirmed by deuterium labeling .

Q. What advanced techniques are used to analyze impurities or degradation products in synthetic batches?

- Methodological Answer : Employ LC-MS with high-resolution mass analyzers (e.g., Q-TOF) to detect trace impurities. Compare retention times and fragmentation patterns with reference standards (e.g., duloxetine-related impurities like (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) . Quantify using calibration curves from spiked samples.

Q. How does the steric bulk of the 2,2-dimethyl group influence crystallographic packing or solubility?

- Methodological Answer : The dimethyl group introduces torsional strain, reducing crystal symmetry. Use SHELXL to refine disordered regions in X-ray structures . Solubility can be predicted via Hansen solubility parameters, with polar protic solvents (e.g., ethanol) preferred due to the hydroxyl and amino groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.